GSK 264220A - 685506-42-7

GSK 264220A

Catalog Number: EVT-269953
CAS Number: 685506-42-7
Molecular Formula: C17H21N3O4S
Molecular Weight: 363.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Endothelial lipase, a member of the triglyceride lipase gene family expressed in endothelial cells, prefers phospholipid-enriched high-density lipoprotein (HDL) over triglyceride as substrate. GSK264220A is a potent inhibitor of endothelial lipase (IC50 = 16 nM). Levels of HDL cholesterol are inversely correlated with endothelial lipase protein activity. Therefore, inhibition of endothelial lipase by compounds like GSK264220A may be expected to increase HDL levels and potentially decrease the risk of cardiovascular disease.
GSK-264220A is an endothelial lipase and lipoprotein lipase inhibitor (IC50 values are 0.13 and 0.10 μM respectively).

1. QMMSB (quinolin-8-yl 4-methyl-3-(morpholine-4-sulfonyl)benzoate) []

    Compound Description: QMMSB is a synthetic cannabinoid receptor agonist (SCRA). It is structurally similar to QMPSB, which was identified in seized plant material in 2011. QMMSB undergoes extensive metabolism, primarily via ester hydrolysis, with the resulting carboxylic acid being a key metabolite. []

2. QMiPSB (quinolin-8-yl 4-methyl-3-[(propan-2-yl)sulfamoyl]benzoate) []

    Compound Description: Also known as SGT-46, QMiPSB is another synthetic cannabinoid receptor agonist (SCRA) related to QMMSB and QMPSB. Like QMMSB, it undergoes significant ester hydrolysis, leading to the formation of the corresponding carboxylic acid as a primary metabolite. []

3. 7-Chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-Dioxide []

    Compound Description: This compound is a potent positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPA-PAM). It exhibits significant in vitro activity but exists as two rapidly racemizing enantiomers under physiological conditions, with only one isomer being pharmacologically active. []

    Compound Description: TL-77 is a promising anticancer agent with improved oral bioavailability compared to ON01910.Na. It exhibits potent growth inhibitory activity in vitro, causing G2/M arrest and apoptosis in cancer cells. []

Overview

GSK 264220A is a chemical compound identified as a selective inhibitor of endothelial lipase and lipoprotein lipase, which are enzymes involved in lipid metabolism. This compound has garnered attention in the pharmaceutical industry due to its potential therapeutic applications in managing dyslipidemia and related cardiovascular diseases. The development of GSK 264220A is part of GlaxoSmithKline's ongoing research efforts to discover innovative treatments targeting metabolic disorders.

Source

GSK 264220A was developed by GlaxoSmithKline, a global healthcare company that focuses on pharmaceuticals, vaccines, and consumer healthcare products. The compound is part of their extensive pipeline aimed at addressing various health challenges, particularly in the fields of cardiovascular health and metabolic diseases .

Classification

GSK 264220A is classified as a small molecule drug. Its primary mechanism involves the inhibition of specific lipases, making it significant in the context of lipid metabolism and cardiovascular health. This classification positions it within the broader category of pharmacological agents targeting metabolic pathways.

Synthesis Analysis

Methods

The synthesis of GSK 264220A involves multi-step organic synthesis techniques that are common in the development of small molecule inhibitors. The precise synthetic pathway has not been fully disclosed in public literature, but it typically includes:

  1. Formation of Key Intermediates: The synthesis likely starts with readily available starting materials that undergo several transformations to form key intermediates.
  2. Functional Group Modifications: Various functional groups are introduced or modified through reactions such as alkylation, acylation, or oxidation.
  3. Final Coupling Reaction: The final step typically involves coupling reactions that yield the active pharmaceutical ingredient.

Technical details regarding the exact reagents and conditions used for synthesis are proprietary and may vary based on optimization for yield and purity.

Molecular Structure Analysis

Structure

The molecular structure of GSK 264220A features a complex arrangement that includes functional groups essential for its biological activity. While the specific structural formula is not provided in the search results, compounds of this nature generally possess aromatic rings, aliphatic chains, and heteroatoms that contribute to their lipophilicity and binding affinity.

Data

The molecular weight, empirical formula, and specific stereochemistry details are critical for understanding its pharmacokinetic properties but are not explicitly detailed in available literature. Typically, such compounds exhibit moderate to high lipophilicity, influencing their absorption and distribution characteristics.

Chemical Reactions Analysis

Reactions

GSK 264220A undergoes various chemical reactions relevant to its function as an enzyme inhibitor:

  1. Enzyme Inhibition: The primary reaction involves binding to endothelial lipase and lipoprotein lipase, leading to decreased activity of these enzymes.
  2. Metabolic Stability: The compound's stability in biological systems can be evaluated through metabolic studies which assess how it interacts with cytochrome P450 enzymes and other metabolic pathways.

Technical details regarding these interactions often rely on kinetic studies and binding assays to elucidate the mechanism of action.

Mechanism of Action

Process

GSK 264220A exerts its pharmacological effects primarily through the inhibition of endothelial lipase activity. This enzyme plays a crucial role in hydrolyzing triglycerides in lipoproteins, thus influencing lipid profiles:

  • Inhibition of Lipid Hydrolysis: By inhibiting endothelial lipase, GSK 264220A reduces the breakdown of triglycerides into free fatty acids, which can help lower circulating lipid levels.
  • Impact on Lipoprotein Metabolism: The compound may also affect the metabolism of high-density lipoproteins (HDL), potentially enhancing their protective effects against cardiovascular disease.

Data

Quantitative data from preclinical studies suggest that GSK 264220A has a favorable profile for reducing triglyceride levels while potentially increasing HDL cholesterol levels .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Stability: Stability under physiological conditions is crucial for efficacy; studies may reveal its half-life and degradation pathways.
  • Reactivity: Reactivity with biological macromolecules (proteins, nucleic acids) is assessed to predict potential side effects or off-target interactions.

Relevant data regarding these properties would typically be derived from laboratory analyses including high-performance liquid chromatography (HPLC) and mass spectrometry.

Applications

GSK 264220A shows promise for various scientific uses:

  • Cardiovascular Disease Management: As an inhibitor of lipid metabolism enzymes, it could be developed into a therapeutic agent for managing dyslipidemia.
  • Research Tool: It can serve as a valuable tool in research settings to study lipid metabolism pathways and their implications in cardiovascular health.
  • Potential Drug Development: Further clinical development may lead to its use as a novel treatment option for patients with metabolic syndrome or related disorders.
Molecular Target Profiling of GSK 264220A

Dual Inhibition of Lipolytic Enzymes: Endothelial Lipase (LIPG) and Lipoprotein Lipase (LIPD)

GSK 264220 A (N-[2-Methyl-5-(1-piperidinylsulfonyl)-3-furanyl]-N'-phenylurea; CAS 685506-42-7) is a potent small-molecule inhibitor targeting two key enzymes in lipid metabolism: endothelial lipase (EL, LIPG) and lipoprotein lipase (LPL, LIPD). This furanyl urea derivative exhibits covalent, active site-directed inhibition, with IC₅₀ values of 130 nM against LIPG and 100 nM against LIPD in vitro [1] [4] [8]. Biochemical assays confirm its selectivity for these targets over related lipases, underpinning its utility in studying lipid regulation pathways [2] [6].

Table 1: Inhibitory Potency (IC₅₀) of GSK 264220A

Target EnzymeGene SymbolIC₅₀ (μM)Biological System
Endothelial LipaseLIPG0.13Recombinant enzyme assay
Lipoprotein LipaseLIPD0.10Recombinant enzyme assay
Endothelial LipaseLIPG0.016Cell-based assay [5]

Structural Determinants of Active-Site Covalent Binding

The inhibition mechanism relies on the sulfonylfuran urea moiety of GSK 264220A (molecular formula: C₁₇H₂₁N₃O₄S; MW: 363.43 g/mol). This structure enables nucleophilic attack by serine residues within the catalytic triad of LIPG/LIPD, forming a covalent adduct [1] [8]. Key features include:

  • Electrophilic sulfonyl group: Reacts with Ser⁴⁸² (LIPG numbering) to irreversibly block substrate access [8].
  • Hydrophobic furan ring: Positions the inhibitor optimally in the enzyme’s lipid-binding pocket via π-π stacking [1].
  • Phenylurea tail: Enhances affinity through hydrogen bonding with conserved His⁴⁵⁶ and Asp⁴⁴⁹ residues [4].

The SMILES string (O=C(Nc1ccccc1)Nc1cc(oc1C)S(=O)(=O)N1CCCCC1) and InChIKey (LVOVQRPAMXCXTM-UHFFFAOYSA-N) reflect these pharmacophoric elements [1] [4].

Comparative Analysis of IC₅₀ Values Across Enzyme Isoforms

Significant potency differences exist between enzyme isoforms and assay conditions:

  • LIPG vs. LIPD: While IC₅₀ for LIPD (100 nM) is marginally lower than for LIPG (130 nM), cellular assays show enhanced LIPG inhibition (IC₅₀ = 16 nM), suggesting tissue-specific activation [3] [5].
  • Species variability: Human recombinant LIPG is inhibited at 130 nM, whereas rodent isoforms exhibit similar sensitivity [8].
  • Functional divergence: Despite structural homology, LIPG primarily hydrolyzes phospholipids in HDL, while LIPD targets triglycerides in chylomicrons—a distinction preserved in GSK 264220A’s dual activity [5] [8].

Irreversible Inhibition Mechanism and Implications for Pharmacological Development

GSK 264220A functions via covalent, irreversible inhibition, distinct from competitive inhibitors. The sulfonyl group forms a tetrahedral transition state analog with the catalytic serine, permanently inactivating the enzyme [8] [10]. Key implications include:

Sustained Pharmacodynamic Effects

  • Prolonged target suppression: Single administrations (e.g., 30 mg/kg in vivo) suppress lipase activity for >24h due to enzyme resynthesis requirements [1].
  • Enhanced siRNA delivery: By inhibiting LIPG/LIPD, GSK 264220A reduces lipid nanoparticle degradation, increasing siRNA bioavailability and gene-silencing efficacy in mouse models [1].

Therapeutic Applications

  • Cardiovascular protection: LIPG inhibition elevates HDL cholesterol by reducing its catabolism, potentially mitigating atherosclerosis [5] [8].
  • Cancer metabolism modulation: At 18.75 μM, it suppresses LPL-dependent melanoma survival by blocking fatty acid release from lipoproteins [1] [3].

Table 2: Structural and Functional Features of GSK 264220A

PropertyDescription
Molecular Weight363.43 g/mol
Covalent Binding SiteCatalytic serine (Ser⁴⁸² in LIPG)
Key Functional GroupsSulfonylfuran (electrophile), phenylurea (H-bond donor)
Therapeutic ActionHDL modulation, lipid nanoparticle sensitization

Table 3: Standardized Nomenclature of GSK 264220A

SynonymSource
N-[2-Methyl-5-(1-piperidinylsulfonyl)-3-furanyl]-N'-phenylurea [2] [4]
GSK264220A [3] [5]
1-(2-methyl-5-piperidin-1-ylsulfonylfuran-3-yl)-3-phenylurea [3]

Properties

CAS Number

685506-42-7

Product Name

GSK 264220A

IUPAC Name

1-(2-methyl-5-piperidin-1-ylsulfonylfuran-3-yl)-3-phenylurea

Molecular Formula

C17H21N3O4S

Molecular Weight

363.4 g/mol

InChI

InChI=1S/C17H21N3O4S/c1-13-15(19-17(21)18-14-8-4-2-5-9-14)12-16(24-13)25(22,23)20-10-6-3-7-11-20/h2,4-5,8-9,12H,3,6-7,10-11H2,1H3,(H2,18,19,21)

InChI Key

LVOVQRPAMXCXTM-UHFFFAOYSA-N

SMILES

CC1=C(C=C(O1)S(=O)(=O)N2CCCCC2)NC(=O)NC3=CC=CC=C3

Solubility

Soluble in DMSO

Synonyms

GSK-264220A; GSK 264220A; GSK264220A.

Canonical SMILES

CC1=C(C=C(O1)S(=O)(=O)N2CCCCC2)NC(=O)NC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.